B1580219 L-CYSTEINE (13C3,D3,15N)

L-CYSTEINE (13C3,D3,15N)

カタログ番号: B1580219
分子量: 128.15
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Cysteine (¹³C₃,D₃,¹⁵N) is a stable isotope-labeled derivative of the amino acid L-cysteine, featuring three carbon-13 (¹³C) atoms, three deuterium (²H/D) atoms, and one nitrogen-15 (¹⁵N) atom. This compound is synthesized with high isotopic purity (97–99% for each isotope) and chemical purity (>98%) . Its primary applications include:

  • Metabolic Tracing: Used to track cysteine metabolism in organisms such as Entamoeba histolytica, where it rapidly converts into L-alanine, L-cystine, and structurally unknown metabolites .
  • Enzyme Mechanism Studies: Employed in biosynthesis pathways (e.g., sulfonamide antibiotics) to elucidate reaction steps via ¹³C/¹⁵N retention analysis .
  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Enhances detection sensitivity in MS due to distinct mass shifts and aids in structural dynamics studies in NMR .

特性

分子量

128.15

純度

98%

製品の起源

United States

類似化合物との比較

L-Cysteine (¹³C₃,¹⁵N)

  • Isotopic Composition : Lacks deuterium (D₃) but retains ¹³C₃ and ¹⁵N labels.
  • Applications :
    • Preferred in studies where deuterium-induced kinetic isotope effects (KIEs) might interfere with enzymatic reactions or metabolic rates .
    • Used in E. histolytica studies, demonstrating rapid conversion to L-cystine ([¹³C₆,¹⁵N₂]-L-cystine) and L-alanine within 3–9 hours .
  • Limitations : Less distinguishable in MS compared to deuterated analogs due to smaller mass shifts.

[3,3-²H₂]-DL-Cysteine

  • Isotopic Composition : Contains two deuterium atoms at the C-3 position.
  • Applications :
    • Tracks specific hydrogen transfer reactions in decarboxylation or sulfur-related pathways without full deuteration .
    • Useful in studies requiring partial deuteration to minimize metabolic interference.
  • Key Difference : Lacks ¹³C and ¹⁵N labels, limiting multi-isotope tracing capabilities.

N-Acetyl-L-Cysteine (¹³C₃,¹⁵N)

  • Structure : Acetylated derivative of L-cysteine.
  • Applications :
    • Enhances cellular uptake and stability due to the acetyl group, making it suitable for glutathione (GSH) synthesis studies in mammalian systems .
    • Used in lipidomics to correlate cysteine availability with lipid abundance via NRF2 signaling .
  • Metabolic Fate : Unlike free cysteine, it undergoes deacetylation before entering metabolic pathways, altering tracer kinetics .

[¹³C₃,D₃,¹⁵N]-L-Cystine

  • Structure : Oxidized dimer of L-cysteine.
  • Applications :
    • Tracks cysteine oxidation dynamics, as seen in E. histolytica, where labeled cystine accumulates over 24 hours .
    • Reflects cellular redox states due to its role in disulfide bond formation.
  • Key Difference: Less metabolically active than free cysteine, with slower turnover rates .

Comparative Data Table

Compound Isotopic Labels Key Applications Metabolic Stability Detection Advantages
L-Cysteine (¹³C₃,D₃,¹⁵N) ¹³C₃, D₃, ¹⁵N Multi-isotope tracing, MS/NMR studies Moderate High mass shift (MS), NMR signal clarity
L-Cysteine (¹³C₃,¹⁵N) ¹³C₃, ¹⁵N Enzyme kinetics, E. histolytica studies High Avoids deuterium KIEs
[3,3-²H₂]-DL-Cysteine ²H₂ Hydrogen transfer studies Low Partial deuteration specificity
N-Acetyl-L-Cysteine (¹³C₃,¹⁵N) ¹³C₃, ¹⁵N Glutathione synthesis, lipidomics High Enhanced cellular uptake
[¹³C₃,D₃,¹⁵N]-L-Cystine ¹³C₆, D₆, ¹⁵N₂ Redox state monitoring Very High Reflects oxidative metabolism

Research Findings and Implications

  • Metabolic Tracing : In E. histolytica, L-Cysteine (¹³C₃,D₃,¹⁵N) revealed an "inaccessible pool" of unlabeled cysteine/cystine, suggesting compartmentalized storage .
  • Biosynthesis : In sulfonamide antibiotic production, ¹³C₃ and ¹⁵N labels confirmed cysteine’s role in S–N bond formation, while deuterium was absent in the final product, indicating selective retention .
  • Technical Considerations: Deuterium in L-Cysteine (¹³C₃,D₃,¹⁵N) may slow enzymatic reactions via KIEs, necessitating validation against non-deuterated controls .

準備方法

Chemical Synthesis from Isotopically Labeled Precursors

The chemical synthesis of L-Cysteine (13C3,D3,15N) typically starts from isotopically labeled building blocks such as ^13C-labeled glucose or serine, ^15N-labeled ammonia or ammonium salts, and deuterated reagents. The synthesis involves several steps:

  • Starting Materials : Use of 13C-labeled glucose or serine as the carbon source ensures incorporation of ^13C into the carbon backbone of cysteine. ^15N-ammonium salts provide the nitrogen isotope. Deuterium is introduced by using deuterated solvents or reagents during synthesis.
  • Key Reactions : The synthetic route often involves the Strecker synthesis or other amino acid synthesis methods adapted to incorporate isotopes. Protection and deprotection steps of thiol and amino groups are carefully controlled to avoid isotope scrambling.
  • Purification : High-performance liquid chromatography (HPLC) or crystallization methods are employed to isolate the labeled L-Cysteine with high isotopic purity (typically >97%).

Biosynthetic Production via Microbial or Cell-Free Systems

An alternative and increasingly preferred method is biosynthesis using microbial cultures or cell-free protein synthesis systems grown in isotope-enriched media:

  • Microbial Culture : Microorganisms such as Escherichia coli are cultured in minimal media supplemented with ^13C3-labeled glucose, ^15N-labeled ammonium salts, and deuterated water (D2O). The microbial metabolism incorporates the isotopes into amino acids including L-Cysteine.
  • Cell-Free Protein Synthesis : This method uses cell extracts capable of protein synthesis in vitro. By supplying isotopically labeled amino acids (including L-Cysteine (13C3,D3,15N)) and controlling metabolic enzyme activity, proteins with precise isotope labeling can be synthesized without isotope scrambling.
  • Advantages : Biosynthetic methods offer high specificity, scalability, and cost-effectiveness. They also minimize isotope scrambling due to metabolic conversions when using cell-free systems with enzyme inactivation protocols.

Detailed Research Findings and Data

Isotopic Purity and Labeling Efficiency

Commercially available L-Cysteine (13C3,D3,15N) typically exhibits isotopic enrichment levels of 97-99% for each isotope, ensuring high fidelity for research applications. The purity is confirmed by mass spectrometry and NMR analysis.

Analytical Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to confirm the incorporation of isotopes:

Parameter L-Cysteine (13C3,D3,15N) Notes
Carbon-13 enrichment 97-99% Confirmed by MS isotopic pattern
Deuterium enrichment 97-99% Verified by NMR and MS
Nitrogen-15 enrichment 97-99% Verified by MS and NMR
Purity >98% HPLC and MS purity analysis
Common impurities Unlabeled cysteine, partially labeled species Removed by chromatographic purification

Application-Specific Preparation Notes

  • For NMR studies , perdeuterated L-Cysteine with ^13C and ^15N labeling is preferred to reduce relaxation rates and improve spectral resolution. Cell-free synthesis methods help avoid isotope scrambling in these cases.
  • For metabolic tracing , high isotopic purity is essential to avoid signal overlap and ensure accurate quantification in mass spectrometry.

Summary Table of Preparation Methods

Preparation Method Description Advantages Disadvantages Typical Isotopic Purity
Chemical Synthesis Multi-step synthesis from labeled precursors Precise isotope placement Complex, costly, risk of isotope scrambling 97-99%
Microbial Biosynthesis Culturing microbes in isotope-enriched media Scalable, cost-effective Possible isotope scrambling in vivo 97-99%
Cell-Free Protein Synthesis In vitro synthesis using labeled amino acids Minimal isotope scrambling, controllable environment Requires specialized extract preparation 97-99%

Q & A

Q. How is L-Cysteine (¹³C₃,D₃,¹⁵N) utilized in metabolic flux analysis (MFA) to study sulfur metabolism in microbial systems?

Methodological Answer: Isotopically labeled L-Cysteine is used to trace sulfur incorporation pathways in central carbon metabolism. For example, in E. coli fed-batch bioreactor studies, ¹³C and ¹⁵N labeling allows quantification of flux through the cysteine biosynthesis pathway via thermodynamic flux analysis (TFA). Researchers can perturb metabolic states (e.g., glucose/thiosulfate availability) and measure isotopic enrichment in intermediates like O-acetylserine to identify rate-limiting enzymes (e.g., serine acetyltransferase) .

Q. What analytical techniques are validated for quantifying isotopically labeled L-Cysteine in complex biological matrices?

Methodological Answer: Plasmonic resonance chromatography using Au–Ag core-shell nanoparticles enables selective detection of L-Cysteine at pH 6.0 with a limit of detection (LOD) of 0.1 µM. For isotopic resolution, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is recommended, using transitions such as m/z 122→76 for ¹³C₃-labeled species. Statistical validation (RSD < 5%, recovery >95%) ensures reproducibility in lentil or serum samples .

Q. Why is isotopic purity critical when using L-Cysteine (¹³C₃,D₃,¹⁵N) in protein structural studies?

Methodological Answer: High isotopic purity (≥98%) minimizes signal overlap in nuclear magnetic resonance (NMR) or mass spectrometry. For instance, deuterium (D₃) labeling reduces proton background noise in ¹H-NMR, while ¹⁵N enables precise tracking of amide groups in peptide synthesis. Contradictions in reported cysteine oxidation states can arise from impurities; thus, batch validation via elemental analysis and isotopic ratio mass spectrometry is essential .

Advanced Research Questions

Q. How can metabolic control analysis (MCA) resolve contradictions in L-Cysteine’s role in oxidative stress across different cell models?

Methodological Answer: Discrepancies (e.g., pro- vs. antioxidant effects) may stem from cell-specific glutathione (GSH) synthesis efficiency. MCA identifies flux-control coefficients of enzymes like γ-glutamylcysteine synthetase (γ-GCS). In in vivo studies, perturbing NADPH/ATP levels via isotopically labeled glucose (¹³C₆) and measuring ¹⁵N-GSH enrichment can clarify context-dependent outcomes. Cross-validation with knockout models (e.g., gshA mutants) is advised .

Q. What experimental designs mitigate isotopic dilution effects when studying L-Cysteine turnover in mammalian cell cultures?

Methodological Answer: Use pulse-chase protocols with ¹³C₃,D₃,¹⁵N-L-Cysteine in media depleted of unlabeled cysteine. Monitor intracellular pools via LC-MS/MS at 0, 15, 30, and 60-minute intervals. Correct for natural abundance isotopes using matrix-matched calibration curves. For adherent cells, ensure <5% confluency changes during experiments to avoid biomass-driven dilution artifacts .

Q. How can fed-batch bioreactor processes be optimized for high-yield L-Cysteine (¹³C₃,D₃,¹⁵N) production in engineered E. coli strains?

Methodological Answer: Implement a glycerol-fed process with dissolved oxygen (DO) maintained at 30% to balance cysteine synthesis and cell growth. Overexpress flux-controlling enzymes (e.g., serine acetyltransferase, CysE) identified via TFA. Use ¹⁵N-ammonium sulfate as the nitrogen source to achieve >90% isotopic enrichment. Validate yield improvements via metabolic flux maps comparing wild-type and engineered strains .

Q. What statistical frameworks address variability in L-Cysteine’s neuroprotective effects observed across in vitro vs. in vivo studies?

Methodological Answer: Apply mixed-effects models to account for interspecies differences (e.g., murine vs. human neuronal cultures). Use bootstrap resampling to assess confidence intervals for EC₅₀ values derived from dose-response curves. Meta-analysis of primary datasets (e.g., glutathione levels, caspase-3 activity) with random-effects weighting can reconcile contradictory findings .

Methodological Best Practices

  • Data Reproducibility : Archive raw isotopic ratios (e.g., ¹³C/¹²C) and instrument parameters (e.g., LC gradient profiles) in FAIR-compliant repositories .
  • Contradiction Analysis : Triangulate results across orthogonal methods (e.g., isotopic tracing, CRISPR interference, and in silico flux simulations) .
  • Ethical Reporting : Disclose batch-specific purity data and potential conflicts in commercial synthesis protocols (e.g., residual solvents in peptide synthesis) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。